

An In-depth Technical Guide to 4,4'-(1,3-Dimethylbutylidene)diphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4'-(1,3-Dimethylbutylidene)diphenol

Cat. No.: B1346820

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(1,3-Dimethylbutylidene)diphenol, also known by synonyms such as 2,2-Bis(4-hydroxyphenyl)-4-methylpentane and Bisphenol MIBK, is an organic compound belonging to the bisphenol family.^[1] This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and biological activities, with a focus on its role as an endocrine disruptor. The information presented herein is intended to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4,4'-(1,3-Dimethylbutylidene)diphenol** is presented in Table 1. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

Table 1: Physicochemical Properties of **4,4'-(1,3-Dimethylbutylidene)diphenol**

Property	Value	Reference(s)
IUPAC Name	4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol	
Synonyms	2,2-Bis(4-hydroxyphenyl)-4-methylpentane, Bis MIBK, BisP-MIBK, Bisphenol MIBK	[1]
CAS Number	6807-17-6	[1][2]
Molecular Formula	C ₁₈ H ₂₂ O ₂	[2]
Molecular Weight	270.37 g/mol	[2]
Appearance	White to almost white crystalline powder	
Melting Point	154 °C	
Boiling Point (Predicted)	430.0 ± 25.0 °C	
Density (Predicted)	1.083 ± 0.06 g/cm ³	
pKa (Predicted)	10.24 ± 0.10	
Solubility	Soluble in Methanol	

Experimental Protocols for Basic Properties

The determination of the physicochemical properties of **4,4'-(1,3-Dimethylbutylidene)diphenol** should follow standardized methodologies to ensure data quality and comparability. The following sections outline the principles of relevant OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs. For crystalline solids like **4,4'-(1,3-Dimethylbutylidene)diphenol**, the capillary tube method is commonly employed.

Methodology:

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating apparatus, such as a melting point apparatus with a heated metal block or a liquid bath.
- The temperature is raised at a controlled rate.
- The temperatures at which the substance first begins to melt and at which it is completely molten are recorded as the melting range.

Water Solubility Determination (OECD Guideline 105)

The water solubility is the saturation mass concentration of the substance in water at a given temperature. The flask method is suitable for substances with a solubility greater than 10^{-2} g/L.

Methodology:

- An excess amount of the test substance is added to a flask containing purified water.
- The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.
- The mixture is then centrifuged or filtered to separate the undissolved solid.
- The concentration of **4,4'-(1,3-Dimethylbutylidene)diphenol** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds like **4,4'-(1,3-Dimethylbutylidene)diphenol**, the pKa value indicates the pH at which the hydroxyl groups are 50% ionized. The titration method is a common procedure.

Methodology:

- A known amount of the substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis

4,4'-(1,3-Dimethylbutylidene)diphenol is typically synthesized via the acid-catalyzed condensation of phenol with a ketone.

General Synthesis Workflow:

Figure 1: General workflow for the synthesis of **4,4'-(1,3-Dimethylbutylidene)diphenol**.

Reaction Steps:

- Phenol and 1,3-dimethylbutene are combined in a suitable solvent.
- An acidic catalyst, such as sulfuric acid, is added to the mixture.
- The reaction mixture is heated to facilitate the condensation reaction.
- Upon completion of the reaction, the crude product is isolated.
- The final product is purified, typically by recrystallization, to obtain **4,4'-(1,3-Dimethylbutylidene)diphenol** of high purity.

Biological Activity and Signaling Pathway

4,4'-(1,3-Dimethylbutylidene)diphenol is recognized as an endocrine-disrupting chemical due to its interaction with estrogen receptors.

Estrogenic Activity

This compound has been shown to bind to the estrogen receptor alpha (ER α). Its binding affinity is characterized by an IC₅₀ value of 5.75 nM, indicating a potent interaction. It acts as a partial agonist, eliciting approximately 60% of the transcriptional activity of estradiol (E2).

Table 2: In Vitro Estrogenic Activity of **4,4'-(1,3-Dimethylbutylidene)diphenol**

Parameter	Value	Reference(s)
Target Receptor	Estrogen Receptor Alpha (ER α)	
IC ₅₀	5.75 nM	
Transcriptional Activity	~60% of Estradiol (E2)	

Signaling Pathway

As an estrogen receptor agonist, **4,4'-(1,3-Dimethylbutylidene)diphenol** can initiate the estrogen signaling pathway, leading to changes in gene expression.

[Click to download full resolution via product page](#)

Figure 2: Estrogen receptor signaling pathway activated by **4,4'-(1,3-Dimethylbutylidene)diphenol**.

Toxicological Profile

The toxicological properties of **4,4'-(1,3-Dimethylbutylidene)diphenol** are important for assessing its safety. The available information is summarized from its GHS classification.

Table 3: GHS Hazard Classification

Hazard Class	Hazard Statement
Acute aquatic toxicity	Very toxic to aquatic life
Chronic aquatic toxicity	Very toxic to aquatic life with long lasting effects
Eye irritation	Causes serious eye irritation
Reproductive toxicity	May damage fertility

Experimental Protocols for Toxicological Assessment

Standardized assays are used to evaluate the toxicological profile of chemical substances.

This assay is used to assess the mutagenic potential of a substance.

Methodology:

- Histidine-requiring strains of *Salmonella typhimurium* are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).
- The bacteria are plated on a minimal agar medium lacking histidine.
- After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.
- A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

This test evaluates the potential of a substance to induce structural chromosomal damage.

Methodology:

- Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation.
- After an appropriate incubation period, the cells are treated with a substance that arrests cell division at the metaphase stage.
- The chromosomes are then harvested, stained, and examined microscopically for structural aberrations (e.g., breaks, gaps, and exchanges).
- A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.

Applications

4,4'-(1,3-Dimethylbutylidene)diphenol has applications in various fields of scientific research and industry.

- Chemistry: It serves as a monomer or building block in the synthesis of polymers and other organic compounds.
- Biology and Medicine: Its biological activities, particularly its endocrine-disrupting properties, are a subject of ongoing research to understand its potential effects on biological systems and its therapeutic applications.
- Industry: Due to its stability and reactivity, it is used in the production of high-performance materials such as resins and coatings. It is also used as an antioxidant in plastics and rubber to prevent oxidative degradation.[\[1\]](#)

Conclusion

This technical guide has provided a detailed overview of the basic properties, synthesis, biological activity, and toxicological profile of **4,4'-(1,3-Dimethylbutylidene)diphenol**. The information and standardized protocols described herein are intended to serve as a valuable

resource for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of its characteristics is essential for its safe handling and for advancing research into its applications and biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4'-(1,3-Dimethylbutylidene)diphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346820#4-4-1-3-dimethylbutylidene-diphenol-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com